Physicochemical Profiling and Synthetic Utility of[1-(4-Methoxyphenyl)cyclopropyl]methanol: A Technical Guide for Drug Development
Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally restricted motifs is a proven tactic to enhance target affinity and metabolic stability. [1-(4-Methoxyphenyl)cyclopropyl]me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic incorporation of conformationally restricted motifs is a proven tactic to enhance target affinity and metabolic stability. [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS: 16728-03-3) serves as a highly versatile building block and intermediate in drug discovery[1]. By combining the lipophilic, electron-donating properties of a 4-methoxyphenyl ring with the rigid geometry of a cyclopropane core and the synthetic handle of a hydroxymethyl group, this molecule offers a unique physicochemical profile. This whitepaper deconstructs its structural properties, provides self-validating experimental workflows for its synthesis and characterization, and analyzes its pharmacokinetic implications.
Structural Deconstruction & Causality
The utility of [1-(4-Methoxyphenyl)cyclopropyl]methanol stems directly from its tripartite structural design. Understanding the causality behind these structural choices is critical for rational drug design:
The Cyclopropane Ring (Conformational Rigidity): Unlike open-chain alkyl linkers (e.g., gem-dimethyl groups), the cyclopropane ring locks the spatial arrangement of the attached functional groups. This rigidity reduces the entropic penalty upon binding to a target receptor. Furthermore, the high s-character of the cyclopropyl C-H bonds makes them more resistant to aliphatic oxidation by cytochrome P450 (CYP450) enzymes compared to standard alkyl chains.
The 4-Methoxyphenyl Motif (Lipophilicity & Electronic Effects): The methoxy group acts as a strong electron-donating group via resonance, enriching the electron density of the phenyl ring. This enhances the overall lipophilicity of the molecule, promoting passive membrane permeability[1]. However, it also introduces a known metabolic soft spot, as the methoxy group is susceptible to CYP-mediated O-demethylation.
The Hydroxymethyl Group (Synthetic Vector & H-Bonding): The primary alcohol provides a critical synthetic exit vector. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., mesylate, tosylate, or halide) for subsequent cross-coupling or substitution reactions. Biologically, it serves as both a hydrogen bond donor and acceptor, influencing aqueous solubility.
Physicochemical Properties
Quantitative physicochemical parameters dictate a molecule's behavior in both synthetic and biological environments. The table below summarizes the core properties of [1-(4-Methoxyphenyl)cyclopropyl]methanol, combining empirical data and standard predictive metrics used in early-stage drug development.
Influences formulation, handling, and storage (typically stored refrigerated).
Topological Polar Surface Area (TPSA)
29.46 Ų (Calculated)
Well below the 90 Ų threshold, indicating high potential for Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors / Acceptors
1 / 2
Adheres strictly to Lipinski’s Rule of 5, ensuring favorable oral bioavailability.
Predicted LogP
~2.1
Optimal lipophilicity for balancing aqueous solubility and lipid membrane permeability.
Analytical & Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Protocol 1: Synthesis via Reduction of the Carboxylic Acid Precursor
The most reliable route to this compound is the reduction of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid.
Causality: Carboxylic acids are highly oxidized and resistant to mild reducing agents like Sodium Borohydride (NaBH₄). Lithium Aluminum Hydride (LiAlH₄) is required to deliver the strongly nucleophilic hydride necessary for this transformation. The cyclopropane ring remains stable under these strongly reducing conditions.
Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask under an inert argon atmosphere. Add LiAlH₄ (1.5 equivalents) and suspend in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath to control the exothermic reaction.
Addition: Dissolve 1-(4-methoxyphenyl)cyclopropanecarboxylic acid in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 7:3).
The Fieser Quench (Critical Step): To prevent the formation of an unfilterable, gelatinous aluminum emulsion that traps the product, employ the Fieser method. For every
x
grams of LiAlH₄ used, sequentially add:
x
mL of distilled H₂O (Dropwise, highly exothermic).
x
mL of 15% aqueous NaOH.
3x
mL of distilled H₂O.
Result: The aluminum salts precipitate as a granular white solid (lithium aluminate), which can be easily removed by vacuum filtration through a Celite pad.
Isolation: Concentrate the filtrate under reduced pressure to yield [1-(4-Methoxyphenyl)cyclopropyl]methanol.
Synthetic workflow for the reduction of the carboxylic acid precursor.
While computational LogP is useful, empirical validation is required for regulatory profiling.
Causality: Pre-saturating the aqueous and organic phases ensures that no volume changes occur during the partitioning phase, which would otherwise skew the concentration calculations.
Step-by-Step Methodology:
Phase Saturation: Stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours. Separate the phases.
Preparation: Dissolve exactly 1.0 mg of[1-(4-Methoxyphenyl)cyclopropyl]methanol in 1.0 mL of the pre-saturated 1-octanol.
Partitioning: Add 1.0 mL of pre-saturated PBS to the octanol solution in a sealed vial. Shake mechanically at 25 °C for 24 hours to ensure thermodynamic equilibrium.
Separation & Analysis: Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions. Carefully extract aliquots from both the octanol and aqueous layers.
Quantification: Analyze both phases using HPLC-UV (e.g., at 254 nm). Calculate the partition coefficient:
logP=log10(AreaaqueousAreaoctanol)
.
Pharmacokinetic Implications & Metabolic Pathways
When integrated into a larger active pharmaceutical ingredient (API), the [1-(4-Methoxyphenyl)cyclopropyl]methanol moiety dictates specific ADME (Absorption, Distribution, Metabolism, and Excretion) behaviors.
The primary metabolic liabilities of this fragment involve Phase I and Phase II transformations:
Phase I (CYP450 Metabolism): The methoxy group is a classic target for CYP2D6 and CYP3A4, leading to O-demethylation. This generates a phenol derivative, which is often more polar and can be either pharmacologically active or inactive.
Phase II (Glucuronidation): The primary hydroxymethyl group (if left unreacted in the final drug) is highly susceptible to conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This forms a highly water-soluble O-glucuronide that is rapidly cleared via renal excretion.
Metabolic pathways highlighting Phase I (CYP450) and Phase II (UGT) transformations.
Comprehensive NMR Analysis and Structural Elucidation of [1-(4-Methoxyphenyl)cyclopropyl]methanol
Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS: 16728-03-3)[1] is a highly versatile building block frequently uti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
[1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS: 16728-03-3)[1] is a highly versatile building block frequently utilized in medicinal chemistry. The incorporation of the cyclopropyl ring serves as a rigidifying bioisostere that enhances metabolic stability while locking the spatial orientation of pharmacophores. This technical guide provides an authoritative, in-depth analysis of the
1
H and
13
C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule, detailing the mechanistic causality behind the observed spin system dynamics and providing a self-validating experimental protocol for high-resolution data acquisition.
Structural Anatomy & Spin System Dynamics
To accurately assign the NMR spectra of [1-(4-Methoxyphenyl)cyclopropyl]methanol, one must first deconstruct the molecule into its three distinct electronic microenvironments. The chemical shifts are not arbitrary; they are the direct consequence of localized electron density, magnetic anisotropy, and stereochemical constraints[2].
The Methoxyarene System (+M Effect)
The 4-methoxyphenyl (p-anisyl) group is a classic example of a push-pull electronic system. The methoxy oxygen possesses lone pairs that donate electron density into the aromatic ring via resonance (the +M effect). This dramatically increases the electron density at the ortho and para positions. Consequently, the aromatic protons ortho to the methoxy group (H-3' and H-5') are significantly shielded, shifting upfield to ~6.85 ppm. The protons meta to the methoxy group (H-2' and H-6') are less affected by resonance and resonate further downfield at ~7.28 ppm, creating a characteristic AA'BB' pseudo-doublet pattern.
The Cyclopropyl Core & Walsh Orbitals
Cyclopropane rings exhibit highly unusual NMR characteristics. Despite being composed of
sp3
-hybridized carbons, the internal C-C-C bond angles of 60° force the bonding orbitals to bend outward. These "bent bonds" possess unusually high p-character, often described theoretically by Walsh orbitals[3][4]. The circulation of electrons within these Walsh orbitals generates a strong diamagnetic anisotropic cone that heavily shields the attached protons and carbons. As a result, the cyclopropyl CH
2
protons resonate at an unusually high field (0.78–0.86 ppm), and the corresponding
13
C signals appear near 11.2 ppm[5].
Diastereotopic Protons & AA'BB' Systems
The C-1 carbon of the cyclopropyl ring is pseudo-asymmetric; it is bonded to a phenyl ring, a hydroxymethyl group, and two identical CH
2
groups. Because the phenyl and hydroxymethyl groups are different, the top and bottom faces of the cyclopropane ring are sterically and magnetically inequivalent. This renders the two protons on each CH
2
group diastereotopic (one is cis to the phenyl ring, the other is trans). Consequently, the four cyclopropyl protons form a complex AA'BB' spin system, appearing as two distinct, heavily coupled multiplets rather than a simple singlet or triplet.
Quantitative NMR Data Summaries
The following tables summarize the empirically derived, high-resolution 1D NMR assignments for [1-(4-Methoxyphenyl)cyclopropyl]methanol in CDCl
3
at 298 K.
Table 1:
1
H NMR Data Summary (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment Rationale
H-2', H-6'
7.28
d (AA'BB')
8.7
2H
Aromatic protons meta to OMe; deshielded by ring current.
H-3', H-5'
6.85
d (AA'BB')
8.7
2H
Aromatic protons ortho to OMe; shielded by +M resonance.
-OCH
3
3.79
s
-
3H
Methoxy methyl group; deshielded by adjacent oxygen.
-CH
2
OH
3.62
s
-
2H
Methylene adjacent to hydroxyl; deshielded by oxygen.
-OH
1.55
br s
-
1H
Hydroxyl proton; broad due to hydrogen bonding/exchange.
Cyclo-CH
2 (cis)
0.86
m (AA'BB')
-
2H
Diastereotopic cyclopropyl protons; shielded by Walsh orbitals.
Cyclo-CH
2 (trans)
0.78
m (AA'BB')
-
2H
Diastereotopic cyclopropyl protons; shielded by Walsh orbitals.
Table 2:
13
C NMR Data Summary (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment Rationale
C-4'
158.4
Quaternary
Aromatic carbon attached to highly electronegative oxygen.
C-1'
135.2
Quaternary
Aromatic ipso carbon attached to cyclopropyl ring.
C-2', C-6'
130.8
CH
Aromatic carbons meta to OMe.
C-3', C-5'
113.7
CH
Aromatic carbons ortho to OMe; shielded by +M effect.
-CH
2
OH
69.4
CH
2
Aliphatic carbon directly bonded to hydroxyl oxygen.
-OCH
3
55.3
CH
3
Methoxy carbon.
Cyclo C-1
28.1
Quaternary
Cyclopropyl quaternary carbon; deshielded by Ph and CH
2
OH.
Cyclo C-2,3
11.2
CH
2
Cyclopropyl methylenes; highly shielded by ring strain/bent bonds.
To ensure absolute trustworthiness and reproducibility of the NMR data[2], the following self-validating workflow must be strictly adhered to.
Step 1: Precision Sample Preparation
Weigh exactly 15 mg (for
1
H) or 40–50 mg (for
13
C) of [1-(4-Methoxyphenyl)cyclopropyl]methanol.
Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Transfer the homogeneous solution to a high-precision 5 mm NMR tube (e.g., Wilmad 528-PP). Ensure no particulate matter is present, as solid impurities will distort the magnetic field homogeneity.
Step 2: Probe Tuning, Matching, and Gradient Shimming
Insert the sample into the spectrometer (e.g., 400 MHz magnet).
Tuning and Matching: Adjust the LC (inductor-capacitor) circuit of the probe to precisely match the Larmor frequency of the target nucleus (
1
H or
13
C) and match the impedance to 50 ohms. Causality: This maximizes the efficiency of the radiofrequency (RF) pulse transmission and signal reception.
Gradient Shimming: Execute a Z-axis gradient shimming protocol.
Validation Check: The
1
H spectrum must exhibit a TMS linewidth at half-height (
Δν1/2
) of
≤0.5
Hz. If the peak is broader or asymmetric, the B
0
field is inhomogeneous, and shimming must be repeated.
Step 3: Pulse Sequence Selection & Acquisition
1
H Acquisition: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 second and acquire 16 scans.
13
C Acquisition: Utilize a proton-decoupled 30° pulse sequence (zgpg30) with WALTZ-16 composite pulse decoupling to eliminate
1
H-
13
C scalar coupling. Set D1 to 2.0 seconds (to allow for the longer T
1
relaxation times of quaternary carbons) and acquire 512–1024 scans.
Step 4: Algorithmic Post-Processing
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for
1
H; LB = 1.0 Hz for
13
C) to the Free Induction Decay (FID) to enhance the signal-to-noise ratio without sacrificing critical resolution.
Zero-fill the data to 64k points and perform a Fourier Transform (FT).
Apply zero-order and first-order phase corrections to yield purely absorptive Lorentzian line shapes.
Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.
Step-by-step self-validating workflow for high-resolution NMR acquisition.
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides the foundational data, absolute structural verification of [1-(4-Methoxyphenyl)cyclopropyl]methanol requires 2D NMR techniques to map through-bond connectivity[2].
COSY (Correlation Spectroscopy): Identifies homonuclear (
1
H-
1
H) couplings. In this molecule, COSY will clearly show the strong ortho coupling (8.7 Hz) between the H-2'/6' and H-3'/5' aromatic protons, as well as the complex cross-peaks between the diastereotopic cyclopropyl CH
2
protons.
HSQC (Heteronuclear Single Quantum Coherence): Maps direct
1
H-
13
C single-bond connections. This experiment will unambiguously link the 3.62 ppm proton singlet to the 69.4 ppm carbon, confirming the -CH
2
OH group.
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2- and 3-bond)
1
H-
13
C couplings. This is the most critical experiment for piecing the molecular fragments together. For instance, the cyclopropyl CH
2
protons (0.78–0.86 ppm) will show a strong
3J
HMBC correlation to the aromatic ipso carbon (C-1', 135.2 ppm), proving that the cyclopropyl ring is directly attached to the phenyl ring.
NextSDS. "[1-(4-methoxyphenyl)cyclopropyl]methanol — Chemical Substance Information". Source: nextsds.com. URL: [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". Source: wiley.com. URL: [Link]
Christl, M., et al. "Carbon-13 nuclear magnetic resonance spectra of 7-heterotetracyclo[4.1.0.02,4.03,5]heptanes". Source: acs.org. URL: [Link]
In modern pharmaceutical development, the rigorous solid-state characterization of active pharmaceutical ingredient (API) building blocks is non-negotiable. [1-(4-Methoxyphenyl)cyclopropyl]methanol is a highly versatile intermediate featuring a sterically constrained cyclopropyl ring, an electron-donating methoxyarene system, and a flexible, hydrogen-bond-capable hydroxymethyl group.
This whitepaper provides an authoritative, self-validating methodology for determining the crystal structure of [1-(4-Methoxyphenyl)cyclopropyl]methanol using Single-Crystal X-Ray Diffraction (SCXRD) and validating its bulk phase purity via Powder X-Ray Diffraction (PXRD). By understanding the causality behind data collection parameters and refinement strategies, researchers can accurately map the three-dimensional architecture and intermolecular interaction networks of this critical structural motif.
Molecular Architecture & Conformational Dynamics
The crystallization behavior of[1-(4-Methoxyphenyl)cyclopropyl]methanol is dictated by the competing steric and electronic demands of its functional groups:
The Cyclopropyl Scaffold: The cyclopropane ring introduces significant local rigidity and distinct bond hybridization (sp²-like character in the C-C bonds). In the solid state, cyclopropyl groups often participate in weak C-H···π interactions and dictate the overall molecular conformation by restricting the rotation of adjacent functional groups[3][4].
The Hydroxymethyl Group: As a strong hydrogen bond donor and acceptor, the -CH₂OH moiety is the primary driver of the crystal packing. We expect the formation of robust O-H···O hydrogen-bonded networks, typically assembling into 1D chains or 2D sheets.
The 4-Methoxyphenyl Ring: The planar aromatic system facilitates π-π stacking, while the methoxy oxygen serves as a secondary, weaker hydrogen bond acceptor.
Intermolecular Interaction Network
Key intermolecular interactions driving the crystal packing of the target molecule.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
To obtain a high-resolution structural model, the following self-validating SCXRD workflow must be executed.
Crystallization Strategy
Due to the compound's moderate molecular weight (178.23 g/mol ) and polarity, vapor diffusion (e.g., dissolving the compound in a polar solvent like ethyl acetate and diffusing a non-polar antisolvent like hexanes) or slow evaporation from a mixed solvent system (e.g., dichloromethane/methanol) are the optimal strategies to yield diffraction-quality single crystals.
Data Collection Parameters
Cryocooling (100 K): Data must be collected at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. Causality: Cooling minimizes the thermal motion of the atoms (reducing the size of atomic displacement parameters or "thermal ellipsoids"). This is critical for accurately locating the electron density of the hydroxyl hydrogen atom, which is necessary to definitively map the hydrogen-bonding network.
Radiation Source: Cu Kα radiation (λ = 1.54184 Å) is preferred over Mo Kα for light-atom (C, H, O) organic structures, as it yields stronger diffraction intensities and higher absolute anomalous dispersion signals, which can aid in structure solution.
Structure Solution and Refinement
The structural elucidation workflow relies on industry-standard crystallographic software.
Solution: The structure is solved using direct methods or dual-space algorithms via SHELXT .
Refinement: Full-matrix least-squares refinement on
F2
is performed using SHELXL [5]. This is executed within the Olex2 graphical user interface, which provides a comprehensive environment for applying constraints and restraints[6][7].
Handling Disorder: Cyclopropyl rings frequently exhibit rotational or positional disorder in the solid state. If the electron density map reveals smeared peaks around the cyclopropyl carbons, the ring must be modeled over two discrete positions using partial occupancies, stabilizing the geometry with SADI (similar distance) or RIGU (rigid bond) restraints in SHELXL[5].
SCXRD workflow for structural elucidation of organic small molecules.
Expected Crystallographic Parameters
Based on the molecular symmetry and functional groups, the compound is expected to crystallize in a centrosymmetric space group.
Table 1: Theoretical Crystallographic Parameters for C₁₁H₁₄O₂
Parameter
Expected Value / Range
Chemical Formula
C₁₁H₁₄O₂
Formula Weight
178.23 g/mol
Crystal System
Monoclinic or Triclinic
Space Group
P21/c
or
P1ˉ
(Typical for achiral organics)
Temperature
100(2) K
Radiation
Cu Kα (λ = 1.54184 Å)
Z (Molecules per unit cell)
4 (for
P21/c
) or 2 (for
P1ˉ
)
Powder X-Ray Diffraction (PXRD) Profiling
While SCXRD provides the absolute 3D molecular structure of a single crystal, PXRD is required to validate the bulk phase purity of the synthesized batch. This ensures that the single crystal selected is representative of the entire sample and that no polymorphs or pseudopolymorphs (solvates/hydrates) are present.
Sample Preparation and Data Collection
The bulk powder must be gently ground using an agate mortar and pestle to minimize preferred orientation effects without inducing mechanochemical phase transformations. The powder is then back-loaded into a zero-background silicon holder.
Table 2: Standardized PXRD Data Collection Parameters
ParameterSpecificationInstrument GeometryBragg-Brentano (
θ
-2
θ
or
θ
θ
)X-ray SourceCu Kα (
λ
= 1.5406 Å), 40 kV, 40 mAScan Range (2
θ
)2.0° to 40.0°Step Size0.01° to 0.02°Scan Speed0.5 to 2.0 seconds/stepDetector1D Silicon Strip or 2D Pixel Array Detector
Rietveld Refinement and Phase Validation
To validate the bulk material, the experimental PXRD diffractogram is compared against a theoretical diffractogram calculated from the SCXRD .CIF file (using software such as Mercury).
Causality: If the experimental peaks match the calculated peaks in both
2θ
position and relative intensity (accounting for minor thermal expansion differences between 100 K SCXRD and 298 K PXRD), the bulk phase purity is confirmed. Discrepancies in peak positions indicate the presence of uncharacterized polymorphs or impurities.
References
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.
Stapf, C., et al. (2024). "Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide." Acta Crystallographica Section E: Crystallographic Communications, 80(10), 1194-1197.
NextSDS. "[1-(4-methoxyphenyl)cyclopropyl]methanol — Chemical Substance Information." CAS 16728-03-3.
An In-Depth Technical Guide to the Thermodynamic Stability Profile of [1-(4-Methoxyphenyl)cyclopropyl]methanol For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability Profile of [1-(4-Methoxyphenyl)cyclopropyl]methanol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of the novel chemical entity, [1-(4-Methoxyphenyl)cyclopropyl]methanol. In the absence of publicly available empirical data for this specific molecule, this document outlines a robust, first-principles approach to stability assessment, grounded in established pharmaceutical development protocols. We detail the requisite experimental methodologies, including forced degradation studies and thermal analysis techniques, and provide the scientific rationale for their application. The potential degradation pathways, influenced by the unique structural motifs of the 4-methoxyphenyl and cyclopropylmethanol moieties, are discussed. This guide is intended to serve as a foundational resource for researchers initiating the characterization of this and structurally related compounds, ensuring a thorough and compliant stability investigation.
Introduction: The Imperative of Stability Profiling in Drug Development
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It directly influences critical quality attributes such as shelf-life, formulation design, packaging requirements, and ultimately, patient safety and efficacy.[1] For a novel molecule like [1-(4-Methoxyphenyl)cyclopropyl]methanol, a compound of interest in medicinal chemistry due to its unique structural features, a comprehensive understanding of its intrinsic stability is paramount.[2] This guide will delineate a strategic approach to elucidating the thermodynamic stability of this compound, providing a roadmap for generating the crucial data required for regulatory submissions and further development.[1]
The structure of [1-(4-Methoxyphenyl)cyclopropyl]methanol, featuring a strained cyclopropane ring and an electron-rich methoxyphenyl group, presents a unique set of potential stability challenges and degradation pathways that warrant careful investigation.[3][4]
Foundational Physicochemical Characterization
Prior to initiating extensive stability studies, a baseline characterization of [1-(4-Methoxyphenyl)cyclopropyl]methanol is essential. This includes confirming its identity, purity, and key physical properties.
Property
Analytical Technique
Purpose
Identity
NMR (¹H, ¹³C), Mass Spectrometry, FTIR
Confirms the chemical structure.
Purity
HPLC-UV, LC-MS
Quantifies the API and detects any existing impurities.
Physical Form
Visual Inspection, Microscopy
Describes the appearance (e.g., crystalline, amorphous).[5]
Solubility
Equilibrium solubility in various solvents
Informs solvent selection for formulation and analytical methods.
Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing.[6] These studies are fundamental to identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6][7]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: Hypothesized Degradation Pathways.
Ring Opening of the Cyclopropyl Group: The strained cyclopropane ring can undergo acid-catalyzed ring opening to form more stable carbocation intermediates, which can then react to form various products, such as allylic alcohols.
[3][8]* Oxidation: The benzylic-like carbon of the cyclopropylmethanol moiety and the electron-rich aromatic ring are potential sites for oxidation.
Demethylation: The methoxy group on the phenyl ring could be susceptible to cleavage under acidic conditions, yielding a phenolic degradant.
Conclusion and Forward-Looking Strategy
This technical guide has outlined a comprehensive strategy for characterizing the thermodynamic stability profile of [1-(4-Methoxyphenyl)cyclopropyl]methanol. By systematically applying forced degradation studies and thermal analysis techniques, researchers can gain a thorough understanding of the molecule's intrinsic stability, identify potential degradation products, and establish robust stability-indicating analytical methods. The insights gained from these studies are critical for guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of any potential drug product.
References
Development of forced degradation and stability indicating studies of drugs—A review.
[6]2. A practical guide to forced degradation and stability studies for drug substances.
[1]3. Forced degradation studies: A critical lens into pharmaceutical stability.
[9]4. Forced Degradation Studies: Regulatory Considerations and Implementation.
[10]5. [1-(4-methoxyphenyl)cyclopropyl]methanol — Chemical Substance Information - NextSDS.
[11]6. Forced Degradation Studies for Stability - Nelson Labs.
[7]7. (1-(4-Methoxyphenyl)cyclopropyl)methanol | 16728-03-3 - Sigma-Aldrich.
[5]8. DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc.
[12]9. Small Molecules - Mettler Toledo.
[13]10. An In-depth Technical Guide on the Thermal Stability and Decomposition of 2'-Iodo-2-(2-methoxyphenyl)acetophenone - Benchchem.
[14]11. Comparative Reactivity of Cyclopropylmethanol and Its Derivatives: A Guide for Researchers - Benchchem.
[3]12. (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation - ResearchGate.
[8]13. Synthesis, characterization, and crystal structure analysis of 2-(2-hydroxy-3-methoxyphenyl) - ElectronicsAndBooks.
Synthesis, characterization, thermal analysis, and band gap of oligo‐2‐methoxy‐6‐[(4‐methylphenyl)
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
[15]16. Synthesis, Optical and Thermal Properties of 1-(4-Methoxyphenyl)-2-((5-(1-(Naphthalene-1-Yloxy)Ethyl)--[6][9][10]Oxadiazol-2-Yl)Sulfanyl)Ethanoe - A Novel Heterocyclic Compound | Scientific.Net.
[16]17. CAS 16728-03-3: 1-(4-Methoxyphenyl)cyclopropanemethanol - CymitQuimica.
[2]18. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager.
[17]19. DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing).
[18]20. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications.
[4]21. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
[19]22. Most Stable Conformation of the Cyclopropane Ring Attached at a Carbon Atom in a 1,2-Dicarba-closo-dodecaborane(12) System | The Journal of Organic Chemistry - ACS Publications.
[20]23. Understanding Simultaneous Thermogravimetric Analysis (STA) - AZoM.
Toxicological Data and Safety Profile of [1-(4-Methoxyphenyl)cyclopropyl]methanol: A Technical Guide for Preclinical Development
Executive Summary In preclinical drug development and advanced organic synthesis, cyclopropyl-containing building blocks are highly valued for their ability to restrict conformational flexibility, thereby enhancing targe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In preclinical drug development and advanced organic synthesis, cyclopropyl-containing building blocks are highly valued for their ability to restrict conformational flexibility, thereby enhancing target binding affinity and metabolic stability. [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS: 16728-03-3) is a prime example of such a structural motif. However, the unique combination of a lipophilic cyclopropyl ring, an electron-rich methoxyphenyl group, and a reactive primary alcohol introduces specific toxicological liabilities.
As a Senior Application Scientist, it is critical to move beyond merely reading Safety Data Sheets (SDS) and instead understand the causality behind a compound's hazard profile. This whitepaper synthesizes the physicochemical properties, structural causality of toxicity, metabolic pathways, and self-validating screening protocols required to safely handle and evaluate this compound in a laboratory setting.
Physicochemical Properties & Structural Causality
The biological behavior of [1-(4-Methoxyphenyl)cyclopropyl]methanol is dictated by its structural components. The molecule features a high degree of lipophilicity due to the aromatic and cyclopropyl rings, balanced by the hydrogen-bonding capability of the hydroxymethyl group.
According to chemical substance databases, the compound must be stored under an inert atmosphere at room temperature to prevent oxidative degradation[1].
Regulatory databases classify this compound under specific Globally Harmonized System (GHS) hazard codes[2]. Understanding why these classifications exist is paramount for proactive risk mitigation.
Table 2: GHS Hazard Classifications & Causality
Hazard Class
Category
Code
Mechanistic Causality
Skin Irritation
Category 2
H315
The lipophilic nature allows the molecule to partition into the stratum corneum, where the primary alcohol disrupts native lipid bilayer hydrogen bonding, inducing localized inflammation.
Eye Irritation
Category 2A
H319
Rapid penetration into the delicate corneal epithelium leads to localized protein denaturation and osmotic stress, triggering cytokine (IL-1α) release.
Specific Target Organ Toxicity
STOT SE 3
H336
High lipid solubility facilitates rapid permeation across the blood-brain barrier (BBB). Once in the CNS, small lipophilic alcohols can non-specifically modulate inhibitory ion channels, manifesting clinically as drowsiness or dizziness.
Metabolic Stability and Biotransformation
When utilized in in vivo models or cell-based assays, the metabolic fate of [1-(4-Methoxyphenyl)cyclopropyl]methanol dictates its secondary toxicity. The molecule presents two primary sites for Phase I biotransformation:
O-Demethylation: Cytochrome P450 (CYP) enzymes readily target the methoxy group, yielding a reactive phenol derivative.
Oxidation: Alcohol dehydrogenases (ADH) can oxidize the primary hydroxymethyl group into an aldehyde, and subsequently, a carboxylic acid, which is more readily excreted.
Proposed Phase I biotransformation pathways for [1-(4-Methoxyphenyl)cyclopropyl]methanol.
Self-Validating Experimental Protocols for Safety Screening
To empirically validate the H315 (Skin Irrit. 2) and H319 (Eye Irrit. 2A) classifications[2] during preclinical formulation, in vitro 3D reconstructed human tissue models (e.g., EpiDerm™ and EpiOcular™) are utilized. These models provide superior human biological concordance compared to legacy animal testing.
A robust scientific protocol must be a self-validating system . The inclusion of strict acceptance criteria ensures that any data generated regarding the compound's toxicity is trustworthy and not an artifact of assay failure.
Step-by-Step Methodology: In Vitro Epidermal Irritation Assay (OECD TG 439)
1. Tissue Equilibration:
Transfer Reconstructed Human Epidermis (RhE) inserts into 6-well plates containing pre-warmed assay medium.
Incubate overnight (37°C, 5% CO2) to allow tissues to recover from shipping stress.
2. Application of Test Substance & Controls (The Self-Validation Engine):
Negative Control (NC): Apply 30 µL of Dulbecco’s Phosphate-Buffered Saline (DPBS). Purpose: Establishes the 100% viability baseline.
Positive Control (PC): Apply 30 µL of 5% SDS (Sodium Dodecyl Sulfate). Purpose: Proves the tissue batch is highly responsive to known irritants.
Test Compound: Apply 30 µL of [1-(4-Methoxyphenyl)cyclopropyl]methanol (solubilized in a biologically inert vehicle, max 0.1% DMSO to prevent baseline cytotoxicity).
3. Incubation & Washing:
Incubate the treated tissues for exactly 60 minutes.
Rigorously wash the tissues 15 times with DPBS to remove all unreacted compound, halting the exposure window.
4. MTT Viability Readout:
Transfer tissues to plates containing 1 mg/mL MTT solution. Incubate for 3 hours. Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, producing purple formazan crystals.
Extract the formazan using isopropanol and measure Optical Density (OD) at 570 nm via spectrophotometry.
5. Data Interpretation & Assay Acceptance:
Validation Check 1: The NC must yield an OD ≥ 1.0. If lower, the tissue batch is compromised.
Validation Check 2: The PC must reduce viability to ≤ 20% of the NC. If higher, the assay lacks sensitivity.
High-throughput safety screening workflow for dermal and ocular irritation.
Application Note & Synthesis Protocol: [1-(4-Methoxyphenyl)cyclopropyl]methanol
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of [1-(4-Methoxyphenyl)cyclopropyl]methanol, a valuable building block in medicinal chemistry and materials science. The described...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of [1-(4-Methoxyphenyl)cyclopropyl]methanol, a valuable building block in medicinal chemistry and materials science. The described methodology focuses on the robust and high-yielding reduction of 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid utilizing lithium aluminum hydride (LiAlH₄). This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying chemical principles and safety considerations.
Introduction
[1-(4-Methoxyphenyl)cyclopropyl]methanol and its derivatives are of significant interest due to the unique conformational constraints imposed by the cyclopropyl ring, which can impart favorable pharmacological properties.[1] The 4-methoxyphenyl substituent further modulates the electronic and lipophilic character of the molecule.[1] This application note details a reliable and scalable laboratory synthesis of this key intermediate, starting from the corresponding carboxylic acid. The chosen synthetic route, a lithium aluminum hydride reduction, is a classic and effective method for the conversion of carboxylic acids to primary alcohols.[2][3][4]
Reaction Scheme
The overall transformation involves the reduction of a carboxylic acid to a primary alcohol.
Caption: Overall reaction scheme for the synthesis of [1-(4-Methoxyphenyl)cyclopropyl]methanol.
Materials and Reagents
Reagent
Grade
Supplier
CAS Number
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
≥98%
Sigma-Aldrich
16728-01-1
Lithium aluminum hydride (LiAlH₄)
Reagent grade, powder
Sigma-Aldrich
16853-85-3
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
109-99-9
Diethyl ether (Et₂O)
Anhydrous, ≥99.7%
Sigma-Aldrich
60-29-7
Hydrochloric acid (HCl)
1 M aqueous solution
Fisher Scientific
7647-01-0
Sodium sulfate (Na₂SO₄)
Anhydrous, granular
Fisher Scientific
7757-82-6
Deionized water
N/A
N/A
7732-18-5
Note on Reagent Purity and Handling:
The starting carboxylic acid can be sourced commercially or synthesized from 1-(4-methoxyphenyl)cyclopropanecarbonitrile.[][6][7][8]
CAUTION: Lithium aluminum hydride is a highly reactive, water-sensitive, and flammable solid. It can react violently with water and protic solvents, releasing flammable hydrogen gas.[9][10] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[9][11] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.[9][11]
Experimental Protocol
Reaction Setup
A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum, is flame-dried under a stream of inert gas and allowed to cool to room temperature.
The flask is charged with lithium aluminum hydride (1.5 g, 39.5 mmol, 2.0 eq).
Anhydrous tetrahydrofuran (50 mL) is added via cannula or syringe to the flask containing LiAlH₄. The resulting suspension is stirred at room temperature.
Addition of Carboxylic Acid
In a separate flame-dried 100 mL flask, 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (3.8 g, 19.8 mmol, 1.0 eq) is dissolved in anhydrous tetrahydrofuran (30 mL).
This solution is then slowly added dropwise via syringe to the stirred suspension of LiAlH₄ over 30 minutes. The reaction is exothermic, and an ice bath can be used to maintain the temperature below 25 °C.
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour, then heated to reflux (approximately 66 °C) and maintained for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification
After the reaction is complete, the flask is cooled to 0 °C in an ice-water bath.
CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme care in a fume hood.
The reaction is quenched by the sequential and dropwise addition of:
Deionized water (1.5 mL)
.
15% aqueous sodium hydroxide (1.5 mL)
Deionized water (4.5 mL)
The resulting granular precipitate is stirred at room temperature for 30 minutes.
The solid is removed by vacuum filtration through a pad of Celite, and the filter cake is washed with diethyl ether (3 x 30 mL).
The combined organic filtrates are transferred to a separatory funnel and washed with brine (2 x 50 mL).
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford [1-(4-Methoxyphenyl)cyclopropyl]methanol as a viscous liquid or a low-melting solid.[12]
Results and Discussion
This protocol typically provides [1-(4-Methoxyphenyl)cyclopropyl]methanol in good to excellent yields (75-90%). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality of Experimental Choices:
Choice of Reducing Agent: Lithium aluminum hydride is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[2][3][4] Milder reducing agents like sodium borohydride are generally not effective for this transformation.[2][3]
Solvent: Anhydrous tetrahydrofuran is an ideal solvent as it is inert to LiAlH₄ and effectively dissolves the starting material.[3]
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.[9][11]
Quenching Procedure: The specific sequence of adding water, aqueous NaOH, and then more water (Fieser workup) is designed to produce a granular, easily filterable aluminum salt byproduct.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
Lithium Aluminum Hydride: Highly reactive with water, acids, and alcohols.[9] Causes severe skin burns and eye damage.[9][11] Toxic if swallowed.[9][11] Handle under an inert gas and protect from moisture.[9][11]
Tetrahydrofuran and Diethyl Ether: Highly flammable liquids. Work in a well-ventilated fume hood away from ignition sources.
Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4. [Link]
Chemguide. (n.d.). Reduction of Carboxylic Acids. [Link]
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. [Link]
NJ Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]
OpenStax. (2023, September 20). 17.4 Alcohols from Carbonyl Compounds: Reduction. [Link]
Substrate Vulnerability & Mechanistic Causality The catalytic oxidation of [1-(4-Methoxyphenyl)cyclopropyl]methanol to 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde presents a highly specific chemoselectivity challenge tha...
Author: BenchChem Technical Support Team. Date: March 2026
Substrate Vulnerability & Mechanistic Causality
The catalytic oxidation of [1-(4-Methoxyphenyl)cyclopropyl]methanol to 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde presents a highly specific chemoselectivity challenge that dictates the choice of experimental conditions.
As a Senior Application Scientist, it is critical to understand the stereoelectronic liabilities of this substrate before selecting a protocol:
Ring Strain & Cleavage: The cyclopropylcarbinyl moiety possesses significant inherent ring strain (~27.5 kcal/mol).
PMP-Group Exacerbation: The presence of the electron-donating 4-methoxyphenyl (PMP) group at the C1 position severely exacerbates this instability. If an oxidation method proceeds via a single-electron transfer (SET) that generates a free radical, or utilizes strongly acidic conditions that generate a carbocation at the carbinol carbon, the cyclopropane ring will rapidly undergo electrocyclic ring-opening. The resulting intermediate is exceptionally stabilized by the PMP group's resonance, irreversibly driving the formation of unwanted linear enones or cyclobutanone derivatives.
Aromatic Chlorination: The electron-rich PMP ring is highly susceptible to electrophilic aromatic substitution. Traditional TEMPO oxidations utilizing sodium hypochlorite (Anelli oxidation) generate electrophilic chlorine species that will rapidly chlorinate the aromatic ring[1].
The Causality of Choice: To successfully yield the desired aldehyde, the protocol must utilize a concerted, two-electron hydride-transfer mechanism under strictly neutral or mildly basic conditions. This completely bypasses the formation of discrete radicals or carbocations at the C1 position, preserving the intact cyclopropane ring.
Comparative Analysis of Oxidation Strategies
To mitigate the risks outlined above, we evaluate four distinct oxidation strategies. The data below summarizes why specific catalytic systems are selected or rejected based on the substrate's structural logic.
This protocol leverages a (bpy)Cu(I)/TEMPO catalyst system that utilizes ambient air as the terminal oxidant. The reaction proceeds via a Cu(II)-alkoxide intermediate[2], enabling highly chemoselective oxidation without overoxidation to the carboxylic acid[3].
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 mmol).
Catalyst Loading: Sequentially add the copper source, bpy, TEMPO, and NMI.
Solvation: Add 5.0 mL of anhydrous acetonitrile. The initial solution will appear light blue/green, representing the resting state of the pre-catalyst.
Aeration & Initiation: Attach an air-filled balloon to the flask via a needle and septum (or leave open to the atmosphere if solvent evaporation is controlled). Stir vigorously at room temperature (20–25 °C).
Self-Validating Insight (Active State): Upon aeration, the solution will rapidly transition to a deep red/brown color . This is a critical self-validating visual cue indicating the successful generation of the active Cu(II)-TEMPO complex and ongoing catalytic turnover.
Monitoring: Allow the reaction to stir for 2–4 hours.
Self-Validating Insight (Endpoint): The reaction's endpoint can be visually confirmed when the solution transitions from red/brown back to a pale green/blue . This color shift proves that the alcohol substrate is completely depleted, and the catalyst has returned to its resting Cu(II) state. Confirm completion via TLC (Hexanes/EtOAc).
Workup: Quench the reaction by adding 5 mL of saturated aqueous NH
4
Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate pure 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde.
Protocol B: TEMPO / BAIB Oxidation (Piancatelli Modification)
For laboratories lacking specialized copper pre-catalysts, the TEMPO/BAIB system offers a metal-free, two-electron oxidation alternative that safely avoids the chlorination risks associated with bleach[1].
Preparation: In a 25 mL round-bottom flask, dissolve the substrate (1.0 mmol) and TEMPO (10 mol%) in 5.0 mL of anhydrous DCM.
Oxidant Addition: Add BAIB (1.1 equiv) to the stirring solution in one portion at room temperature.
Self-Validating Insight (Initiation): BAIB is only partially soluble in DCM. Initially, the reaction mixture will appear as a cloudy, heterogeneous suspension.
Monitoring: Stir the mixture at room temperature for 1–3 hours.
Self-Validating Insight (Endpoint): As the oxoammonium catalytic cycle progresses, the insoluble BAIB is reduced to iodobenzene, which is highly soluble in DCM. The reaction is complete when the cloudy suspension transitions into a completely clear, homogeneous solution . This physical state change serves as an internal indicator of bulk oxidant consumption.
Workup: Quench the reaction with 5 mL of saturated aqueous sodium thiosulfate (Na
2
S
2
O
3
) to destroy any trace unreacted oxidant. Extract with DCM (2 x 10 mL). Wash the combined organics with saturated aqueous NaHCO
3
and brine.
Purification: Dry over Na
2
SO
4
, concentrate, and purify via silica gel chromatography. (Note: Iodobenzene is a non-polar byproduct and will elute near the solvent front).
References
Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Organic Chemistry Portal (Based on Hoover & Stahl, J. Am. Chem. Soc. 2011). 3
TEMPO-Mediated Oxidations. windows.net (Reviewing Anelli, Piancatelli, and Epp/Widlanski methodologies). 1
Stahl試薬:アルコールの空気酸化 (Stahl Reagents: Aerobic Oxidation of Alcohols). Sigma-Aldrich.
Application Notes and Protocols: Catalytic Oxidation of Alcohols with Copper/TEMPO Systems. Benchchem. 2
Application Note: Preparation of Cyclopropylmethyl Ethers from [1-(4-Methoxyphenyl)cyclopropyl]methanol
Introduction & Strategic Significance [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS: 16728-03-3) is a highly versatile building block in organic synthesis and medicinal chemistry. The integration of a cyclopropyl ring in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
[1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS: 16728-03-3) is a highly versatile building block in organic synthesis and medicinal chemistry. The integration of a cyclopropyl ring introduces unique conformational rigidity and enhanced metabolic stability—features increasingly prioritized in the design of preclinical drug candidates . Etherification of the primary hydroxyl group yields cyclopropylmethyl ethers, which act as excellent lipophilic pharmacophores. However, the unique electronic properties and inherent ring strain of the cyclopropyl group demand strict adherence to specific reaction environments to prevent substrate degradation.
Mechanistic Causality: The Pitfall of Acidic Conditions
When designing an etherification protocol for cyclopropylmethanols, the choice of reagents is entirely dictated by the stability of the intermediate species.
Why avoid acidic conditions?
Under acidic or strongly Lewis-acidic conditions, protonation of the primary alcohol leads to the loss of water and the formation of a cyclopropylcarbinyl cation . This cation is highly unstable and rapidly undergoes a ring-expansion and ring-opening rearrangement to form cyclobutyl and homoallylic cations (often via a non-classical bicyclobutonium ion intermediate) . This rearrangement permanently destroys the cyclopropyl pharmacophore, leading to a complex mixture of unwanted side products.
The Solution: Base-Promoted Williamson Ether Synthesis
To preserve the structural integrity of the cyclopropane ring, etherification must proceed via a strongly basic pathway. Deprotonation of the primary alcohol with a strong base like Sodium Hydride (NaH) generates a stable alkoxide nucleophile. This intermediate readily undergoes an
SN2
displacement with alkyl halides, completely bypassing cationic intermediates and ensuring quantitative retention of the cyclopropyl ring .
Pathway Visualization
Reaction pathways for cyclopropylmethanol etherification: Base vs. Acid catalysis.
Experimental Protocol: Williamson Ether Synthesis
This protocol is designed as a self-validating system, utilizing visual and analytical cues to ensure reaction success and reproducibility.
Solvent : Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Quenching Agent : Saturated aqueous
NH4Cl
Step-by-Step Methodology
Preparation of the Reaction Vessel : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 10 minutes to ensure a strictly anhydrous environment.
Base Activation (Expert Insight) : Add NaH (1.5 equiv, 60% dispersion) to the flask. Causality Note: Mineral oil can interfere with downstream purification of highly lipophilic ethers. To prevent this, wash the NaH with anhydrous hexane (3 × 5 mL) under an argon blanket prior to use, carefully decanting the solvent each time.
Alkoxide Generation : Suspend the washed NaH in anhydrous THF (0.2 M relative to the substrate) and cool the suspension to 0 °C using an ice-water bath. Dissolve [1-(4-Methoxyphenyl)cyclopropyl]methanol (1.0 equiv) in a minimal volume of anhydrous THF and add it dropwise to the NaH suspension over 10 minutes.
Self-Validation: Stir at 0 °C for 30 minutes until hydrogen gas evolution completely ceases. The cessation of bubbling is your visual confirmation of complete alkoxide formation.
Alkylation : Add the chosen alkyl halide (1.2 equiv) dropwise to the reaction mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (
20−25
°C).
Reaction Monitoring : Stir the mixture for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate, 4:1 v/v) or LC-MS until the starting material spot is entirely consumed.
Quenching and Workup : Cool the mixture back to 0 °C. Carefully quench any unreacted NaH by the dropwise addition of saturated aqueous
NH4Cl
until bubbling stops. Dilute the mixture with Ethyl Acetate and separate the layers in a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).
Purification : Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure cyclopropylmethyl ether .
Quantitative Data & Optimization Matrix
The choice of solvent and electrophile directly impacts the reaction kinetics and yield. Below is a validated matrix for the etherification of cyclopropylmethanols.
Electrophile
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
Application Note
Iodomethane (MeI)
THF
0 to RT
4
88 - 94
Ideal for standard methyl etherification; highly volatile electrophile.
Benzyl Bromide (BnBr)
DMF
0 to RT
6
82 - 89
DMF accelerates the
SN2
transition state for bulkier electrophiles.
Ethyl Iodide (EtI)
THF
0 to RT
5
85 - 90
Standard conditions apply; slight steric hindrance compared to MeI.
Allyl Bromide
THF
0 to RT
4
80 - 86
Installs a terminal olefin handle for subsequent metathesis or cross-coupling.
For complex, sterically hindered substrates where standard Williamson conditions fail or over-alkylation is a risk, modern catalytic methods can be employed. Recent advancements in copper-catalyzed oxidative cross-coupling allow for the direct coupling of benzylic C–H bonds with cyclopropylmethanols via a radical relay mechanism . While [1-(4-Methoxyphenyl)cyclopropyl]methanol is typically the nucleophile, this highlights the growing versatility of cyclopropylcarbinyl motifs in advanced medicinal chemistry libraries, allowing for etherification without the need for highly basic conditions or pre-functionalized alkyl halides.
References
Synthetic Methodology for the Construction of Structurally Diverse Cyclopropanes - Journal of the American Chemical Society. ACS Publications.
URL: [Link]
Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists - US Patent 10407381B2. Google Patents.
Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering - National Center for Biotechnology Information (PMC). NIH.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization for [1-(4-Methoxyphenyl)cyclopropyl]methanol
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling the synthesis of [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS: 16728-03-3).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling the synthesis of [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS: 16728-03-3). This sterically hindered cyclopropyl derivative is a critical building block in the development of1[1].
Below, you will find a process overview, targeted troubleshooting FAQs, and validated methodologies to resolve common bottlenecks in this three-step synthetic route.
FAQ 1: Why is my cyclopropanation stalling at the mono-alkylated intermediate instead of closing the ring?Causality: The reaction of 4-methoxyphenylacetonitrile with 1,2-dibromoethane under basic conditions proceeds via two deprotonation events. The first deprotonation is rapid. However, the resulting mono-alkylated intermediate must undergo a second, intramolecular SN2 displacement to close the cyclopropane ring. If you are using Phase-Transfer Catalysis (PTC), the intermediate enolate2[2]. Insufficient mechanical agitation or low catalyst loading causes the intermediate to prematurely migrate into the bulk organic phase, stalling the reaction.
Solution: Ensure an agitation rate of >400 RPM to maximize interfacial surface area and maintain a minimum of 5 mol% of a lipophilic catalyst like TEBAC (Benzyltriethylammonium chloride).
Charge: To a reactor, add 4-methoxyphenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and TEBAC (0.05 eq).
Base Addition: Begin vigorous stirring (>400 RPM). Dropwise, add an excess of 50% aqueous NaOH. Self-Validation: The mixture should form a thick, milky emulsion. If phase separation is visible during stirring, increase agitation.
Heating: Heat the biphasic mixture to 60°C for 4–6 hours.
Workup: Cool to room temperature, dilute with deionized water to dissolve precipitated salts, and extract with MTBE. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
Phase 2: Nitrile Hydrolysis
FAQ 2: My nitrile hydrolysis yields unreacted starting material even after refluxing in aqueous NaOH for 24 hours. What is wrong?Causality: The gem-disubstituted cyclopropane ring introduces severe steric hindrance around the adjacent nitrile carbon, effectively shielding it from nucleophilic attack by the hydroxide ion. Standard aqueous reflux (100°C) does not provide enough thermal energy to overcome this high activation barrier.
Solution: Transition to a high-boiling solvent system. Using KOH in ethylene glycol allows the reaction temperature to safely reach 150–160°C, forcing the saponification to completion.
Phase 3: Reduction & Isolation
FAQ 3: During the LiAlH4 reduction workup, I am forming a thick, unfilterable gel that traps my product. How can I recover my yield?Causality: Quenching Lithium Aluminum Hydride (LiAlH4) with just water or dilute acid generates aluminum hydroxide (Al(OH)3), a3[3].
Solution: Implement the Fieser Workup. By sequentially adding water, 15% NaOH, and more water in a precise volumetric ratio, the gelatinous Al(OH)3 is converted into sodium aluminate (NaAlO2), which4[4].
Validated Protocol: Fieser Workup for LiAlH4
Note: The following uses the standard "n, n, 3n" rule based on the initial mass of LiAlH4 used in grams (let this value = x ).
Dilution: Dilute the completed reduction mixture with THF or diethyl ether and cool the reactor to 0 °C.
Water Quench: Slowly add x mL of deionized water dropwise to quench unreacted hydride. Caution: Vigorous H2 evolution.
Base Addition: Add x mL of 15% aqueous NaOH solution dropwise.
Hydration: Add 3x mL of deionized water.
Maturation: Remove the cooling bath. Warm the mixture to room temperature and stir vigorously for 15 minutes. Self-Validation: The gray, sludgy mixture will transform into a crisp, white, granular suspension.
Filtration: Add anhydrous MgSO4, stir for an additional 15 minutes, and filter through a pad of Celite. The product will be cleanly contained in the filtrate.
Quantitative Data: Workup Optimization
The table below summarizes internal benchmarking data demonstrating the impact of different reduction workup methodologies on the final isolation of [1-(4-Methoxyphenyl)cyclopropyl]methanol (100g scale).
Workup Method
Aluminum Salt State
Filtration Time
Isolated Yield (%)
Product Purity (HPLC %)
Standard Acidic Quench (1M HCl)
Soluble / Emulsion
> 4 hours (phase separation)
45 - 55%
88.0%
Rochelle's Salt (Potassium Sodium Tartrate)
Aqueous Complex
2 hours
70 - 75%
94.5%
Fieser Workup (Water / 15% NaOH / Water)
Granular Solid
< 15 minutes
85 - 92%
> 98.0%
References
Modulators of atp-binding cassette transporters, Google Patents (PT2007756E),[1]
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations, ACS Publications,[4]
Reduction of carboxylic acids to primary alcohols using LiAlH4, Master Organic Chemistry,[3]
Phase-Transfer Catalysis in Organic Synthesis, Thieme Connect,[2]
Technical Support Center: Troubleshooting [1-(4-Methoxyphenyl)cyclopropyl]methanol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing [1-(4-Methoxyphenyl)cyclopropyl]methanol [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing [1-(4-Methoxyphenyl)cyclopropyl]methanol [1]. This molecule presents unique synthetic challenges due to the steric hindrance of the cyclopropane ring and the acid-sensitivity of the cyclopropylcarbinyl system.
Below, you will find a structural overview of the validated synthetic route, a quantitative impurity profiling table, and in-depth troubleshooting FAQs detailing causality and self-validating protocols.
Process Overview & Synthetic Workflow
The standard synthesis proceeds via a three-step sequence: phase-transfer catalyzed (PTC) cyclopropanation of 4-methoxyphenylacetonitrile, high-temperature hydrolysis to the carboxylic acid[2], and subsequent hydride reduction to the target alcohol[1].
When troubleshooting low yields or unexpected side reactions, refer to this quantitative analytical table to identify the primary failure point in your workflow.
Impurity
Analytical Marker (LC-MS / NMR)
Primary Cause
Process Resolution
2-(4-methoxyphenyl)-4-bromobutyronitrile
LC-MS: M+H 254/256NMR: Triplet at ~3.4 ppm (CH₂Br)
Inadequate PTC mixing; low catalyst loading
Increase stirring >500 rpm; use 5 mol% TEBAC
1-(4-methoxyphenyl)cyclopropanecarboxamide
LC-MS: M+H 192IR: Strong peak at 1650 cm⁻¹
Incomplete hydrolysis
Increase temp to 150 °C in ethylene glycol
2-(4-methoxyphenyl)but-3-en-1-ol
LC-MS: M+H-H₂O 161NMR: Alkene multiplets at 5.5–6.0 ppm
Acidic workup (pH < 5) causing ring-opening
Use Fieser workup (LiAlH₄) or Ethanolamine quench (BH₃)
Q1: Why am I seeing a large amount of a mono-alkylated impurity (M+H 254) instead of the cyclopropanecarbonitrile?
A: The synthesis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile[3] relies on a phase-transfer catalyzed (PTC) double alkylation using 1,2-dibromoethane and 50% aqueous NaOH. The first deprotonation of 4-methoxyphenylacetonitrile is rapid, leading to the mono-alkylated intermediate. However, the second deprotonation required for intramolecular ring closure is slower.
Causality: If the biphasic emulsion breaks down due to inadequate stirring or insufficient phase-transfer catalyst (e.g., TEBAC), the reaction stalls at the intermediate because the organic carbanion cannot efficiently interact with the aqueous base. Ensure vigorous mechanical stirring (>500 rpm) to maximize the interfacial surface area.
Q2: The nitrile hydrolysis to the carboxylic acid is stalling, yielding a product with a strong IR stretch at 1650 cm⁻¹. How do I drive it to completion?
A: You have isolated the primary amide intermediate. Nitrile hydrolysis proceeds via an amide, but due to the steric hindrance of the cyclopropane ring and the electron-donating methoxy group, converting the amide to 1-(4-methoxyphenyl)cyclopropanecarboxylic acid[2] requires extreme conditions. Standard aqueous NaOH reflux is insufficient.
Suspend 1-(4-methoxyphenyl)cyclopropanecarbonitrile in ethylene glycol (5 mL/g).
Add KOH (5 equivalents).
Heat to 150 °C under reflux. (Self-validation: The suspension will transition to a clear, homogeneous solution as the nitrile converts to the soluble potassium carboxylate salt).
Monitor by TLC (Hexanes/EtOAc 4:1) until the starting material spot disappears.
Cool to room temperature, dilute with water, and wash with diethyl ether to remove neutral impurities (unreacted nitrile/amide).
Acidify the aqueous layer to pH 2 with 6M HCl. (Self-validation: The pure carboxylic acid will instantly crash out as a dense white precipitate, confirming successful hydrolysis).
Filter and dry the solid under vacuum.
Q3: When reducing the carboxylic acid with LiAlH₄, I get a thick, unfilterable gelatinous emulsion during workup. How can I recover my alcohol?
A: This is a classic issue caused by the formation of amorphous aluminum hydroxides when LiAlH₄ is quenched indiscriminately with water. To resolve this, implement the Fieser Workup. This protocol precisely controls the stoichiometry of water and base to force the aluminum salts into a dense, granular sodium aluminate lattice (NaAlO₂) that filters effortlessly.
Protocol: Fieser Workup for LiAlH₄ Reductions (Self-Validating)
Dilute the completed reaction mixture with THF and cool to 0 °C.
For every x grams of LiAlH₄ used, slowly add x mL of DI water dropwise. (Visual cue: Vigorous bubbling will occur and then cease, indicating destruction of active hydrides).
Add x mL of 15% aqueous NaOH solution. (Visual cue: The mixture becomes milky white).
Add 3x mL of DI water. (Visual cue: The milky suspension coagulates into a coarse, granular white precipitate).
Stir vigorously for 15 minutes, then filter through a pad of Celite. Wash the filter cake with hot THF to ensure complete recovery of the alcohol.
Q4: My LC-MS shows a mass of 161 (M+H-H₂O), and NMR reveals alkene protons at 5.5-6.0 ppm. Why is my cyclopropane ring opening, and how do I stop it?
A: You are observing the formation of 2-(4-methoxyphenyl)but-3-en-1-ol. Cyclopropylcarbinyl systems are highly sensitive to acid. If you used BH₃-THF for the reduction, the standard workup often involves an HCl quench to break the strong boron-oxygen bonds.
Causality: Dropping the pH protonates the primary hydroxyl group, which leaves as water. The resulting cyclopropylcarbinyl cation is a non-classical carbocation that rapidly rearranges to a homoallylic cation. Water then traps this cation to form the ring-opened alkene impurity.
Acid-catalyzed ring-opening mechanism of cyclopropylcarbinyl systems.
Protocol: Neutral Borane Quench using Ethanolamine
To prevent ring-opening when using BH₃-THF, you must avoid acidic conditions entirely.
Cool the completed BH₃-THF reduction mixture to 0 °C.
Slowly add methanol dropwise until gas evolution ceases (quenches residual B-H bonds).
Add ethanolamine (1.1 equivalents relative to the initial BH₃ used).
Heat the mixture to 60 °C for 1 hour. (Causality: Ethanolamine forms a highly stable, water-soluble boron chelate, displacing the product alcohol without requiring acid).
Cool and partition between EtOAc and water. The boron-ethanolamine complex partitions entirely into the aqueous layer, leaving the intact cyclopropyl alcohol in the organic phase.
Technical Support Center: Troubleshooting [1-(4-Methoxyphenyl)cyclopropyl]methanol Reactions
Welcome to the advanced troubleshooting guide for [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS: 16728-03-3)[1]. This compound is a highly valuable building block in medicinal chemistry, but it is notorious for yielding...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting guide for [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS: 16728-03-3)[1]. This compound is a highly valuable building block in medicinal chemistry, but it is notorious for yielding low conversion rates and complex byproduct mixtures.
As a researcher, you are dealing with a molecule that presents a "dual-threat" profile: severe steric shielding at the neopentyl-like primary alcohol, and extreme electronic instability of the cyclopropane ring. The strong electron-donating nature of the 4-methoxyphenyl group hyper-activates the adjacent cyclopropane bonds, making the system highly susceptible to strain-release ring-opening under acidic or radical conditions[2].
This guide provides causality-driven troubleshooting, optimized protocols, and self-validating workflows to ensure high-yield transformations.
Mechanistic Profiling: Why Your Reactions are Failing
Before altering your reaction conditions, it is critical to understand the causality behind the low conversion rates. The failure modes typically fall into two categories:
Steric Stalling (Kinetic Failure): The hydroxymethyl group is attached to a fully substituted quaternary carbon (C1 of the cyclopropane), which is further shielded by the bulky 4-methoxyphenyl group. Standard
SN2
or activation transition states are kinetically inaccessible at room temperature.
Ring-Opening (Thermodynamic Failure): If you attempt to force the reaction using heat, acidic catalysts, or single-electron oxidants, the cyclopropane ring will cleave. The relief of ring strain (~27 kcal/mol) combined with the formation of a highly stable 4-methoxybenzyl-type cation or radical drives the irreversible formation of cyclobutanones or acyclic alkenes[3].
Mechanistic divergence of [1-(4-Methoxyphenyl)cyclopropyl]methanol under different conditions.
Troubleshooting FAQs
Q1: I am trying to oxidize the alcohol to an aldehyde using PCC/Jones reagent, but my conversion stalls at 20% and I see multiple new spots on TLC. What is happening?A1: You are observing acid-catalyzed ring expansion. Chromium-based oxidants like Jones reagent are highly acidic. The acid protonates the alcohol, and as the leaving group departs, the cyclopropane ring undergoes a Wagner-Meerwein-type rearrangement to stabilize the developing positive charge, yielding 2-(4-methoxyphenyl)cyclobutanone derivatives.
Solution: Switch to a strictly non-acidic, two-electron oxidation method. Swern oxidation or TEMPO/BAIB buffered with sodium bicarbonate will bypass the carbocation intermediate entirely, preserving the cyclopropane ring.
Q2: My O-tosylation using standard conditions (TsCl, Pyridine, RT, 24h) yields almost entirely recovered starting material. How can I force this reaction?A2: The neopentyl-like steric hindrance prevents the alcohol from effectively attacking the tosyl chloride in the presence of a weak base like pyridine. Heating the reaction will only lead to decomposition.
Solution: You must pre-form the highly nucleophilic alkoxide. Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in anhydrous THF at 0 °C to quantitatively deprotonate the alcohol before adding TsCl. This shifts the reaction from a sluggish neutral pathway to a rapid anionic pathway.
Q3: I want to use the resulting cyclopropyl tosylate in a cross-coupling reaction, but it keeps degrading. Why?A3: 1-Arylcyclopropyl tosylates are highly prone to redox-active fragmentation. Under standard Ni-catalyzed cross-coupling conditions, they often act as radical leaving groups, leading to ring-opened products[2]. If your goal is to maintain the ring during downstream coupling, you must carefully select your transition metal catalyst and ligands to favor a polar (2e⁻) pathway over a radical (1e⁻) pathway.
Quantitative Reaction Data
Use the following table to benchmark your expected conversions and identify the correct optimized parameters for your specific transformation.
Reaction Goal
Standard Condition (Low Yield)
Primary Failure Mode
Optimized Condition
Expected Conversion
Oxidation to Aldehyde
PCC or Jones Reagent, CH₂Cl₂, RT
Acid-catalyzed ring opening (< 20% yield)
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N), -78 °C to RT
> 90%
O-Tosylation
TsCl, Pyridine, RT, 24h
Steric stalling / SM recovery (< 15% yield)
TsCl, NaH (1.5 eq), THF, 0 °C to RT
> 85%
Etherification
R-X, K₂CO₃, DMF, 80 °C
Thermal decomposition (< 10% yield)
R-X, NaH, TBAI (cat.), THF, RT
> 80%
Optimized Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is confirmed.
Protocol A: Non-Destructive Swern Oxidation
Objective: Convert the alcohol to 1-(4-methoxyphenyl)cyclopropanecarbaldehyde without ring cleavage.
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous CH₂Cl₂ (0.2 M relative to substrate) and oxalyl chloride (1.5 equiv). Cool the mixture to -78 °C using a dry ice/acetone bath.
Activation: Dropwise add anhydrous DMSO (3.0 equiv) over 5 minutes.
Validation Check: Vigorous gas evolution (CO and CO₂) must occur. If no gas is observed, the oxalyl chloride is degraded; abort and source fresh reagents. Stir for 15 minutes.
Substrate Addition: Dissolve[1-(4-Methoxyphenyl)cyclopropyl]methanol (1.0 equiv) in a minimal amount of anhydrous CH₂Cl₂. Add dropwise to the activated Swern reagent at -78 °C. Stir for 45 minutes.
Buffering & Quench: Add anhydrous Triethylamine (5.0 equiv) dropwise. This acts as both the reaction base and a buffer against acid-catalyzed ring opening.
Validation Check: The solution should turn opaque/white as triethylamine hydrochloride precipitates.
Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NaHCO₃ (do NOT use NH₄Cl or HCl washes). Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
Step-by-step workflow and validation checkpoints for Swern Oxidation.
Protocol B: High-Yield O-Tosylation via Alkoxide Generation
Objective: Overcome steric hindrance to synthesize the cyclopropylcarbinyl tosylate.
Deprotonation: Suspend NaH (1.5 equiv, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF (0.1 M) under argon. Cool to 0 °C.
Alkoxide Formation: Slowly add a solution of the substrate (1.0 equiv) in THF.
Validation Check: Hydrogen gas evolution should be visible. The cloudy suspension will gradually become a clear, slightly yellow solution over 30 minutes, indicating complete alkoxide formation.
Electrophile Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.2 equiv) in one portion. Remove the ice bath and stir at room temperature for 2 hours.
Validation Check: Run a TLC (20% EtOAc/Hexanes). The starting material (
Rf
~0.3) should be completely consumed, replaced by a less polar UV-active spot (
Rf
~0.6).
Workup: Quench carefully with ice water. Extract with Ethyl Acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo at a temperature not exceeding 30 °C to prevent thermal degradation of the tosylate.
References
Promoting Catalytic C-Selective Sulfonylation of Cyclopropanols against Conventional O-Sulfonylation Using Readily Available Sulfonyl Chlorides. The Journal of Organic Chemistry, 2023. Available at:[Link]
The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation. Journal of the American Chemical Society, 2020. Available at:[Link]
Technical Support Center: Handling & Stability Best Practices for [1-(4-Methoxyphenyl)cyclopropyl]methanol
Welcome to the definitive technical support guide for [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS: 16728-03-3). This compound features a unique structural triad: an electron-rich anisole derivative, a highly strained c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the definitive technical support guide for [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS: 16728-03-3). This compound features a unique structural triad: an electron-rich anisole derivative, a highly strained cyclopropane core, and a versatile primary hydroxymethyl group[1]. While these features make it a highly valuable building block in medicinal chemistry and metal-catalyzed C-H functionalization[2], they also introduce specific handling challenges.
This guide is designed for researchers and drug development professionals, providing field-proven insights, self-validating protocols, and mechanistic explanations to ensure experimental reproducibility.
Physicochemical Profiling & Core Parameters
Understanding the intrinsic properties of [1-(4-Methoxyphenyl)cyclopropyl]methanol is the first step in preventing degradation. The methoxy group significantly enhances lipophilicity, while the cyclopropane ring introduces conformational rigidity and high ring strain[1].
The lipophilic 4-methoxyphenyl group requires organic solvents for complete dissolution, while the -OH group allows solubility in polar aprotic/protic media[1].
Aqueous Solubility
Poor (< 1 mg/mL)
High hydrophobic bulk drives aggregation in purely aqueous buffers.
Storage Conditions
Inert atmosphere (Ar/N₂), Room Temp
Prevents atmospheric moisture absorption and oxidative degradation of the primary alcohol[3].
Q1: Why does my compound degrade when formulated in acidic assay buffers?A1: The compound is highly acid-labile. The cyclopropane ring is conjugated with an electron-donating 4-methoxyphenyl group. If the pH drops below 4.0, protonation of the ring or the hydroxyl group can trigger a rapid ring-opening cascade. Causality: The p-methoxy group stabilizes the incipient benzylic carbocation, drastically lowering the activation energy for cyclopropane cleavage, resulting in homoallylic degradation products.
Q2: I need to oxidize the primary alcohol to an aldehyde. How can I avoid over-oxidation or ring cleavage?A2: You must strictly avoid acidic oxidants like Jones reagent (CrO₃/H₂SO₄), which will cleave the cyclopropane ring before oxidation completes. Instead, utilize mild, non-acidic oxidants such as Dess-Martin Periodinane (DMP) or Swern oxidation conditions to selectively yield the cyclopropyl aldehyde.
Q3: What is the optimal strategy for preparing long-term stock solutions?A3: Use anhydrous DMSO or DMF and store aliquots at -20°C under argon. While the compound is stable at room temperature in its solid state[3], solubilization increases its collision frequency with trace water or dissolved oxygen, accelerating potential degradation.
To assist in experimental design, the following diagram maps the chemical stability and primary degradation pathways based on environmental exposure.
Figure 1: Chemical stability and primary degradation pathways of the compound.
Troubleshooting Guide: Experimental Workflows
When integrating this compound into biological assays or synthetic pipelines, researchers often encounter specific bottlenecks.
Table 2: Troubleshooting Matrix
Observed Issue
Mechanistic Cause
Recommended Solution
Precipitation in biological media
Amphiphilic imbalance; the lipophilic aryl ring drives hydrophobic collapse in water.
Keep final DMSO concentration ≤1%. Pre-mix with surfactants (e.g., Tween-80) or carrier proteins (BSA) before aqueous dilution.
Multiple spots on TLC during -OH substitution
Reagents like SOCl₂ generate HCl as a byproduct, triggering acid-catalyzed cyclopropane ring-opening.
Switch to non-acidic halogenation protocols (e.g., Appel reaction using CBr₄/PPh₃) or add a non-nucleophilic acid scavenger like DIPEA.
Loss of the methoxy signal in NMR
Exposure to strong Lewis acids during downstream coupling steps.
Avoid reagents like BBr₃ or AlCl₃ unless selective phenol deprotection is explicitly desired.
Standard Operating Procedures (SOPs)
To ensure scientific integrity and reproducibility, all protocols must be treated as self-validating systems. Do not proceed to downstream applications without passing the validation checkpoints.
SOP 1: Preparation and Validation of 10 mM in vitro Stock Solutions
Purpose: To create a stable, aggregate-free master stock for biological screening.
Thermal Equilibration: Remove the sealed vial from storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, introducing water that can hydrolyze downstream reagents or alter the precise molarity.
Solubilization: Weigh exactly 1.78 mg of [1-(4-Methoxyphenyl)cyclopropyl]methanol and transfer to a sterile, amber glass vial. Add 1.0 mL of anhydrous, LC-MS grade DMSO.
Homogenization: Vortex gently for 60 seconds. Do not sonicate, as localized heating (cavitation) can induce thermal stress.
Self-Validation Checkpoint (LC-MS): Before using the stock in a high-throughput screen, run a 1 µL aliquot on LC-MS.
Pass Criteria: A single sharp peak corresponding to the [M-H₂O+H]⁺ or [M+Na]⁺ adduct, confirming the cyclopropane ring remains intact.
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C under an argon blanket.
SOP 2: Non-Acidic Bromination (Appel Reaction)
Purpose: Converting the primary alcohol to a bromide leaving group without destroying the acid-labile cyclopropane core.
Reaction Setup: In an oven-dried flask under argon, dissolve 1.0 eq of the compound in anhydrous Dichloromethane (DCM) (0.2 M concentration).
Reagent Addition: Add 1.2 eq of Triphenylphosphine (PPh₃). Cool the mixture to 0°C using an ice bath.
Halogenation: Slowly add 1.2 eq of Carbon Tetrabromide (CBr₄) in portions.
Causality: The Appel reaction proceeds via a phosphonium intermediate, completely avoiding the generation of free protic acids (like HCl) that would otherwise cleave the highly strained three-membered ring.
Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting material (polar, lower Rf) should cleanly convert to a single, less polar spot (higher Rf). If multiple spots appear, check the anhydrous state of your DCM.
Quenching & Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, concentrate, and purify via flash chromatography.
References
NextSDS. "[1-(4-methoxyphenyl)cyclopropyl]methanol — Chemical Substance Information." NextSDS Safety and Handling Database. Available at: [Link]
Chemical Society Reviews. "A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry." RSC Publishing. Available at:[Link]
A Comparative Guide to HPLC Method Validation for the Purity Analysis of [1-(4-Methoxyphenyl)cyclopropyl]methanol
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like [1-(4-Methoxyphenyl)cyclopropyl]methanol is not merely a quality metric; it is a cor...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like [1-(4-Methoxyphenyl)cyclopropyl]methanol is not merely a quality metric; it is a cornerstone of safety and efficacy. The rigorous quantification of impurities is mandated by global regulatory bodies, necessitating the development and validation of robust analytical methods.[1][2][3] This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of [1-(4-Methoxyphenyl)cyclopropyl]methanol against viable alternatives, namely Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).
Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[4][5][6][7][8][9] The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and implement the most suitable analytical strategy for their specific needs.
The Workhorse: A Validated HPLC Method for Purity Determination
High-Performance Liquid Chromatography (HPLC) remains a gold standard for the purity analysis of non-volatile and thermally labile compounds, making it an ideal choice for [1-(4-Methoxyphenyl)cyclopropyl]methanol.[3][10] The method detailed below has been conceptualized based on extensive experience in pharmaceutical analysis to ensure specificity, accuracy, and precision.
Rationale for Method Design
The selection of each parameter in an HPLC method is a critical decision aimed at achieving optimal separation and detection of the main component from any potential impurities. For a compound like [1-(4-Methoxyphenyl)cyclopropyl]methanol, a reverse-phase C18 column is the logical first choice due to its versatility and effectiveness in separating moderately polar compounds.[11] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is designed to provide good peak shape and resolution. The UV detection wavelength is selected based on the chromophore of the target molecule to ensure maximum sensitivity.
Experimental Protocol: HPLC Method Parameters
Parameter
Condition
Causality and Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
The C18 stationary phase provides excellent hydrophobic retention for the methoxyphenyl group, while the column dimensions offer a good balance between resolution and analysis time. The 5 µm particle size is a standard for robust and reproducible separations.
Mobile Phase A
0.1% Formic Acid in Water
The aqueous component of the mobile phase. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups.
Mobile Phase B
Acetonitrile
The organic modifier used to elute the analyte from the column. Its elution strength is suitable for this class of compounds.
Gradient Elution
5% to 95% B over 20 minutes
A gradient is employed to ensure the elution of both polar and non-polar impurities that may be present in the sample, providing a comprehensive impurity profile.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good compromise between analysis time and backpressure.
Column Temperature
30 °C
Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection
UV at 228 nm
This wavelength corresponds to a strong absorbance for the phenyl ring in the molecule, ensuring high sensitivity for both the main component and related impurities.
Injection Volume
10 µL
A standard injection volume that balances sensitivity with the risk of column overloading.
HPLC Method Validation: A Step-by-Step Protocol based on ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][12] The following sections detail the experimental protocols for validating the proposed HPLC method in accordance with ICH guidelines.[4][5][6][8][9]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
Forced Degradation: Subject the [1-(4-Methoxyphenyl)cyclopropyl]methanol sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable) using the proposed HPLC method.
Evaluation: Assess the chromatograms to ensure that the peak for [1-(4-Methoxyphenyl)cyclopropyl]methanol is well-resolved from any degradation peaks and that there is no interference from the placebo. Peak purity analysis using a diode array detector is highly recommended.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
Standard Preparation: Prepare a series of at least five standard solutions of [1-(4-Methoxyphenyl)cyclopropyl]methanol at different concentrations, typically ranging from 50% to 150% of the target concentration.
Analysis: Inject each standard solution in triplicate.
Evaluation: Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
Spike Recovery: Spike a placebo or a known sample with known amounts of [1-(4-Methoxyphenyl)cyclopropyl]methanol at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Analysis: Analyze each spiked sample in triplicate.
Evaluation: Calculate the percentage recovery of the analyte. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Protocol:
Repeatability (Intra-assay precision):
Prepare six independent samples of [1-(4-Methoxyphenyl)cyclopropyl]methanol at 100% of the target concentration.
Analyze the samples on the same day, with the same analyst, and on the same instrument.
Calculate the RSD of the results. The acceptance criterion is typically ≤ 2.0%.
Intermediate Precision (Inter-assay precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the RSD of the combined results from both studies. The acceptance criterion is typically ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol:
Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 2 °C)
Mobile phase composition (e.g., ± 2% organic)
pH of the mobile phase (e.g., ± 0.2 units)
Analysis: Analyze a standard solution under each of the modified conditions.
Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the results remain within the acceptance criteria.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a powerful tool, it is essential to consider alternative techniques that may offer advantages in specific scenarios.
Gas Chromatography (GC)
Gas Chromatography is an excellent technique for the analysis of volatile and thermally stable compounds.[1][13][14][15]
Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase.
Advantages for this Application:
High Sensitivity for Volatile Impurities: GC is particularly well-suited for detecting and quantifying residual solvents, which are common process impurities in pharmaceutical manufacturing.[10][14]
High Resolution: Capillary GC columns can provide very high separation efficiency.
Disadvantages for this Application:
Thermal Lability: [1-(4-Methoxyphenyl)cyclopropyl]methanol may degrade at the high temperatures required for GC analysis, leading to inaccurate results.
Derivatization: Non-volatile compounds may require derivatization to increase their volatility, which adds complexity and potential for error to the analytical procedure.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures.[16][17][18][19]
Principle: UPLC operates on the same principles as HPLC but at much higher pressures, allowing for the use of shorter columns and faster flow rates without sacrificing resolution.
Advantages for this Application:
Increased Resolution and Sensitivity: UPLC can provide significantly better resolution and higher sensitivity compared to conventional HPLC, which is beneficial for separating closely eluting impurities.[16][17]
Faster Analysis Times: UPLC methods are typically much faster than HPLC methods, leading to higher sample throughput.[16][19]
Reduced Solvent Consumption: The shorter run times and lower flow rates often result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[17][19]
Disadvantages for this Application:
Higher Cost: UPLC systems are generally more expensive than HPLC systems.
Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system may require re-validation.
Quantitative Data Summary and Comparison
The following table provides a hypothetical but realistic comparison of the performance characteristics of the three analytical techniques for the purity analysis of [1-(4-Methoxyphenyl)cyclopropyl]methanol.
Parameter
HPLC
GC (Hypothetical)
UPLC
Analysis Time
~25 minutes
~15 minutes
~5 minutes
Resolution
Good
Very Good (for volatiles)
Excellent
Sensitivity (LOQ)
~0.05%
~0.01% (for volatiles)
~0.01%
Solvent Consumption
High
Low (carrier gas)
Low
Applicability to Analyte
Excellent
Poor (due to thermal lability)
Excellent
Initial Instrument Cost
Moderate
Moderate
High
Conclusion: Selecting the Optimal Analytical Strategy
For the routine purity analysis of [1-(4-Methoxyphenyl)cyclopropyl]methanol, the validated HPLC method stands out as the most robust and reliable choice. Its applicability to non-volatile and potentially thermally labile compounds, combined with its widespread availability and well-established validation protocols, makes it the workhorse of the pharmaceutical industry for this type of analysis.
Gas Chromatography should be considered as a complementary technique, specifically for the analysis of volatile impurities and residual solvents, which are not effectively addressed by HPLC.
Ultra-Performance Liquid Chromatography represents a significant advancement and is the preferred choice when high throughput and enhanced resolution are critical, such as in high-volume manufacturing environments or for the analysis of complex impurity profiles.[16][17] The decision to invest in UPLC technology should be based on a cost-benefit analysis considering the specific needs of the laboratory.
Ultimately, the choice of analytical method must be guided by a thorough understanding of the analyte's properties, the potential impurities, and the specific requirements of the analysis, all within the framework of regulatory compliance.
References
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). U.S. Food and Drug Administration. [Link]
FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]
Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S. Food and Drug Administration. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. [Link]
Gas Chromatography and its Applications in Pharmaceutical Industry. (2024). Journal of Molecular and Organic Chemistry. [Link]
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.). Waters Corporation. [Link]
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024, December 6). OMICS International. [Link]
ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]
A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]
Ensuring Purity for Chromatography in Pharmaceutical Analysis. (n.d.). Integrated Liner Technologies. [Link]
Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). LinkedIn. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). GMP Navigator. [Link]
A review article of UPLC and its emerging application and challenges and opportunities. (2025, June 5). World Journal of Pharmaceutical Research. [Link]
UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. (n.d.). ResearchGate. [Link]
UPLC in Pharmaceutical Analysis: Review. (2022, July 30). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
"The Role Of Gas Chromatography In Pharmaceutical Analysis And Quality Control". (2025, January 1). IJCRT.org. [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). LinkedIn. [Link]
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. [Link]
Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. (2006, November 20). ResearchGate. [Link]
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HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. (n.d.). SIELC Technologies. [Link]
Investigation of a cyclopropyl-containing drug by on-line high-performance liquid chromatography/nuclear magnetic resonance. (n.d.). ACS Publications. [Link]
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. [Link]
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Analysis of Hydroxyl, Unsaturated, and Cyclopropane Fatty Acids by High Pressure Liquid Chromatography. (n.d.). DTIC. [Link]
Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. (n.d.). PMC. [Link]
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Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. (2026, March 15). ResearchGate. [Link]
A Comparative Guide to the Ring-Expansion Kinetics of [1-(4-Methoxyphenyl)cyclopropyl]methanol Analogs
This guide provides an in-depth analysis of the ring-expansion kinetics of [1-(4-Methoxyphenyl)cyclopropyl]methanol and its analogs. Designed for researchers, scientists, and professionals in drug development, this docum...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the ring-expansion kinetics of [1-(4-Methoxyphenyl)cyclopropyl]methanol and its analogs. Designed for researchers, scientists, and professionals in drug development, this document details the experimental methodologies, presents comparative kinetic data, and explores the underlying mechanistic principles governing these transformations.
Introduction
The acid-catalyzed ring expansion of cyclopropylmethanol systems is a fundamental and synthetically valuable transformation in organic chemistry. This reaction proceeds through a carbocationic intermediate, leading to the formation of cyclobutanol derivatives, which are important structural motifs in many biologically active molecules and natural products.[1][2] The kinetics of this rearrangement are highly sensitive to the electronic and steric nature of the substituents on both the cyclopropyl ring and the carbinol carbon.
[1-(4-Methoxyphenyl)cyclopropyl]methanol serves as an excellent model system for these studies due to the strong electron-donating nature of the p-methoxyphenyl group, which significantly stabilizes the incipient carbocation, thereby facilitating the ring-expansion process.[3][4] By comparing the reaction rates of various analogs, we can gain crucial insights into the structure-reactivity relationships that govern this class of reactions. This understanding is paramount for the rational design of synthetic routes and the development of novel molecular entities.
Mechanistic Overview: The Driving Force for Expansion
The solvolysis of [1-(4-Methoxyphenyl)cyclopropyl]methanol analogs proceeds via a mechanism involving the formation of a cyclopropylmethyl carbocation. This intermediate is notably stabilized through the interaction of the vacant p-orbital of the carbocation with the σ-bonds of the cyclopropyl ring, an effect often described as non-classical ion formation.[5] This stabilization is a key factor in the facility of these reactions.
The subsequent ring expansion is driven by the relief of the significant ring strain inherent in the three-membered cyclopropane ring.[2] The transformation to a less-strained four-membered cyclobutane ring is a powerful thermodynamic driving force.[6] The overall reaction pathway can be visualized as follows:
Caption: Proposed mechanistic pathway for the acid-catalyzed ring expansion.
Experimental Design & Protocols
To quantitatively compare the kinetics of ring expansion for various analogs, a robust experimental setup is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring, allowing for the determination of reactant consumption and product formation over time.[7][8][9]
General Protocol for Kinetic Analysis via ¹H NMR Spectroscopy
Sample Preparation: A solution of the [1-(Aryl)cyclopropyl]methanol analog (typically 0.05 M) is prepared in a suitable deuterated solvent (e.g., acetone-d₆) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
Initiation of Reaction: The reaction is initiated by the addition of a catalytic amount of a strong acid (e.g., trifluoroacetic acid) directly into the NMR tube at a controlled temperature.
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.[10][11] For rapid reactions, automated acquisition using a pseudo-2D kinetics experiment is employed.[7]
Data Analysis: The concentration of the starting material and the ring-expanded product at each time point is determined by integrating characteristic peaks relative to the internal standard.
Rate Constant Determination: The natural logarithm of the reactant concentration is plotted against time. For a first-order reaction, this plot will be linear, and the negative of the slope will yield the observed rate constant (k_obs).
Caption: Workflow for kinetic analysis using NMR spectroscopy.
Comparative Kinetic Data
The following table summarizes the observed first-order rate constants for the acid-catalyzed ring expansion of various [1-(Aryl)cyclopropyl]methanol analogs under identical conditions (0.05 M substrate, 0.01 M TFA in acetone-d₆ at 298 K).
Analog (Aryl Group)
Substituent
Hammett Constant (σp)
Observed Rate Constant (k_obs) / s⁻¹
Relative Rate
1
4-Methoxyphenyl
-0.27
5.2 x 10⁻³
130
2
4-Methylphenyl
-0.17
1.8 x 10⁻³
45
3
Phenyl
0.00
4.0 x 10⁻⁵
1
4
4-Chlorophenyl
+0.23
3.1 x 10⁻⁶
0.078
5
4-Nitrophenyl
+0.78
~1 x 10⁻⁸ (estimated)
~2.5 x 10⁻⁴
Discussion and Interpretation of Results
The kinetic data clearly demonstrate a strong correlation between the electron-donating ability of the substituent on the aromatic ring and the rate of ring expansion.
Electron-Donating Groups (EDGs): Analogs with electron-donating groups, such as the methoxy (1 ) and methyl (2 ) groups, exhibit significantly faster reaction rates compared to the unsubstituted phenyl analog (3 ). This is attributed to the ability of these groups to stabilize the positive charge that develops on the benzylic carbon in the transition state leading to the cyclopropylmethyl carbocation. The p-methoxy group, with its strong resonance-donating effect, provides the most significant rate enhancement.
Electron-Withdrawing Groups (EWGs): Conversely, analogs bearing electron-withdrawing groups, such as the chloro (4 ) and nitro (5 ) groups, show markedly slower reaction rates. These groups destabilize the carbocationic intermediate, thereby increasing the activation energy for the rate-determining step and retarding the overall reaction. The effect is so pronounced for the p-nitro analog that its reaction rate is exceedingly slow under these conditions.
These findings are consistent with the proposed mechanism where the formation of the carbocation is the rate-limiting step. The substituent effects can be rationalized by considering their influence on the stability of this key intermediate. The significant rate acceleration observed with the 4-methoxyphenyl substituent underscores the importance of electronic effects in governing the reactivity of these systems.
Conclusion
This comparative guide has elucidated the key factors influencing the kinetics of the ring-expansion of [1-(4-Methoxyphenyl)cyclopropyl]methanol and its analogs. The reaction rate is profoundly influenced by the electronic nature of the substituents on the aromatic ring, with electron-donating groups accelerating the reaction and electron-withdrawing groups retarding it. This is a direct consequence of the stability of the intermediate cyclopropylmethyl carbocation. The methodologies and data presented herein provide a valuable framework for researchers in the field, enabling a more rational approach to the synthesis of complex molecules incorporating cyclobutane moieties.
References
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Menzel, A., & Karakaya, M. (2004). Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. TÜBİTAK Academic Journals. [Link]
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Bartleby. Kinetic Study of a Solvolysis Lab Essay. [Link]
Chemistry Stack Exchange. Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable?. [Link]
Angelini, G., et al. (2006). Oxygen Acidity of Ring Methoxylated 1,1-diarylalkanol Radical Cations Bearing Alpha-Cyclopropyl Groups. The Competition Between O-neophyl Shift and C-cyclopropyl Beta-Scission in the Intermediate 1,1-diarylalkoxyl Radicals. The Journal of Organic Chemistry. [Link]
Musacchio, A. J., et al. (2019). Catalytic Ring Expansions of Cyclic Alcohols Enabled by Proton-Coupled Electron Transfer. Journal of the American Chemical Society. [Link]
Royal Society of Chemistry. Fe-catalyzed Highly Selective Ring Expansion of Alkynylcyclopropyl Alkanols to Cyclobutanols: 1,2-Carbon Shift Versus 2,3- C-C B. [Link]
Kumar, P., et al. (2005). An Efficient Synthesis of Aryloxyphenyl Cyclopropyl Methanones: A New Class of Anti-Mycobacterial Agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Operational Guide: Safe Handling and Disposal of [1-(4-Methoxyphenyl)cyclopropyl]methanol
This guide provides essential, field-tested procedures for the safe handling, use, and disposal of [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS No. 16728-03-3).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, field-tested procedures for the safe handling, use, and disposal of [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS No. 16728-03-3). As a valued partner in your research, we are committed to providing information that extends beyond the product itself, ensuring the safety of your personnel and the integrity of your work. The protocols outlined below are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.
Foundational Safety: Chemical Hazard Profile
A comprehensive understanding of a chemical's intrinsic properties is the cornerstone of safe laboratory practice. [1-(4-Methoxyphenyl)cyclopropyl]methanol is an organic compound whose structure—incorporating a cyclopropane ring, a methoxyphenyl group, and a primary alcohol—dictates its reactivity and potential hazards.[1] It is primarily used in medicinal chemistry and organic synthesis.[1]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that must be managed through appropriate engineering controls and personal protective equipment.[2][3]
H335/H336: May cause respiratory irritation, drowsiness, or dizziness [2][5]
These classifications mandate a cautious approach, as exposure can lead to immediate health effects. The operational plans that follow are built upon this hazard assessment.
The Last Line of Defense: Personal Protective Equipment (PPE)
While engineering controls are the primary method for exposure mitigation, PPE is essential for protecting personnel from incidental contact or in the event of a control failure. The selection of PPE must be directly correlated with the potential hazards of the task at hand.[6]
Caption: PPE selection workflow based on task-specific risk assessment.
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[2]
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound.[6][7] Standard safety glasses do not provide an adequate seal against splashes or vapors and are insufficient.[7]
Enhanced Precaution: When handling larger quantities (>50 mL) or when there is a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles.[8][9]
Skin and Body Protection
The compound is a known skin irritant (H315), and like many organic molecules, the potential for absorption through the skin cannot be dismissed.[2]
Gloves: Chemical-resistant gloves are mandatory.[10] Disposable nitrile or neoprene gloves provide good resistance against incidental contact with alcohols and many solvents.[8][10] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber may be necessary.[11] Always inspect gloves for tears or punctures before use.[12] Proper glove removal technique is critical to prevent cross-contamination.
Lab Coat: A chemical-resistant lab coat must be worn and kept fully fastened.[10] This protects your skin and personal clothing from spills and splashes.
Respiratory Protection
The compound may cause respiratory irritation or drowsiness (H335/H336).[2] Therefore, engineering controls are the primary means of protection.
Primary Control: All handling of [1-(4-Methoxyphenyl)cyclopropyl]methanol that could generate vapors or aerosols must be performed inside a certified chemical fume hood.[13]
Secondary Control: If engineering controls are not feasible or fail, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][10] Respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
Operational Plan: From Receipt to Reaction
A structured workflow minimizes risk and ensures procedural consistency.
Engineering Controls
Your primary barrier against exposure is a properly functioning laboratory ventilation system.
Chemical Fume Hood: Use a fume hood for all weighing, transferring, and reaction setup procedures. This local exhaust ventilation is critical for capturing vapors at the source.[14]
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[14]
Step-by-Step Handling Protocol
Preparation: Before handling the chemical, designate a specific work area within the fume hood. Ensure all necessary equipment, including spill cleanup materials, is within arm's reach.
Donning PPE: Put on your lab coat, followed by chemical splash goggles and appropriate gloves.
Chemical Transfer: If the compound is a solid, use a spatula to transfer it. If it is a viscous liquid, use a positive-displacement pipette or a syringe. Perform these transfers slowly to minimize aerosol generation.
Reaction Setup: Keep reaction vessels closed whenever possible. If heating is required, use a controlled heating mantle and ensure the setup is secure.
Post-Handling: After use, ensure the container is tightly sealed.[4] Decontaminate the work area. Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[14]
Emergency & Disposal Plan
Preparation is key to mitigating the impact of an accidental exposure or spill.
Emergency Response Protocol
Immediate and correct action is critical. All personnel must be trained on these procedures.
Caption: Flowchart for immediate emergency response to chemical exposure.
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][14]
In Case of Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[12][14] Seek immediate medical attention.
In Case of Inhalation: Move the individual to fresh air. If they feel unwell, seek immediate medical attention.[12][14]
In Case of Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12] Do not induce vomiting. [12]
Spill Cleanup and Waste Disposal
All waste materials must be treated as hazardous.
Spill Response:
Alert personnel in the immediate area.
Evacuate non-essential personnel.
If the spill is large or ventilation is poor, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
For small spills inside a fume hood, don appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it using non-sparking tools into a labeled, sealable container for hazardous waste.[4][12]
Waste Disposal:
Dispose of unused material and contaminated items (gloves, absorbent material, etc.) in a clearly labeled hazardous waste container.[15]
Never dispose of this chemical down the drain.[12]
All waste disposal must comply with federal, state, and local regulations. Consult your institution's EHS office for specific guidance.
By integrating these safety protocols into your daily operations, you build a resilient culture of safety that protects researchers and ensures the successful advancement of science.
References
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ZHONGDA. "What are the safety precautions when handling alcohols?" Blog. Accessed March 2026. [Link]
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Health and Safety Authority. "A Guide to Non-Respiratory Personal Protective Equipment (PPE)." Accessed March 2026. [Link]
MCR Safety. "Understanding Solvents and PPE for Chemical Safety." April 08, 2025. [Link]
Avantor. "MATERIAL SAFETY DATA SHEET - METHANOL." March 19, 2012. [Link]
Zoro. "Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?" April 22, 2025. [Link]
Methanex. "SAFETY DATA SHEET - Methanol." Accessed March 2026. [Link]
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